HUP30

Description

Structure

3D Structure

Properties

IUPAC Name |

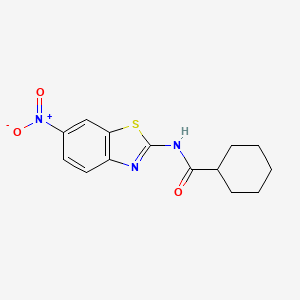

N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKFFKOZSLHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353402 | |

| Record name | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312747-21-0 | |

| Record name | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 312747-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- basic properties"

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is limited in publicly accessible literature. This guide synthesizes information from analogous structures and established chemical principles to provide a predictive overview and a hypothetical framework for its synthesis and characterization.

Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a complex organic molecule incorporating a benzothiazole core, a nitro functional group, and a cyclohexanecarboxamide side chain. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and biological interactions, often being associated with antimicrobial and antiproliferative activities.[1] This guide will explore the predicted basic properties, a proposed synthetic route, and a hypothetical characterization workflow for this compound.

Predicted Physicochemical Properties

| Property | Cyclohexanecarboxamide | 2-Amino-6-nitrobenzothiazole | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (Predicted) |

| Molecular Formula | C7H13NO[2] | C7H5N3O2S | C14H15N3O3S[3] |

| Molecular Weight | 127.18 g/mol [2] | 195.23 g/mol | 305.35 g/mol [3] |

| Melting Point | Not specified | 247-249 °C[4] | Likely a high-melting solid (>200 °C) |

| Boiling Point | Not specified | 411.7±37.0 °C (Predicted)[4] | Expected to be high, likely decomposes before boiling |

| Appearance | Not specified | Light yellow to green-yellow solid[4] | Expected to be a yellow or orange crystalline solid |

| Solubility | Soluble in water (log10WS)[5] | Insoluble in water[4] | Predicted to have low solubility in water, soluble in polar organic solvents (e.g., DMSO, DMF) |

Proposed Synthesis and Characterization Workflow

The synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- would likely proceed via the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride. A detailed experimental protocol and subsequent characterization are outlined below.

Objective: To synthesize Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- via N-acylation.

Materials:

-

2-Amino-6-nitrobenzothiazole

-

Cyclohexanecarbonyl chloride

-

Anhydrous pyridine or triethylamine (Et3N)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base, such as pyridine or triethylamine (1.2 eq), to the solution and stir.

-

Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If DCM is used as the solvent, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

The identity and purity of the synthesized compound would be confirmed using the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded to confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the nitro N-O stretches.

-

Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Potential Biological Activity

While no specific biological activity has been reported for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, its structural components suggest potential pharmacological relevance. Nitro-containing compounds, including nitrobenzothiazoles, are known to exhibit a range of biological activities, including antibacterial, antifungal, and antiparasitic effects.[1] The mechanism of action for many nitro-aromatic compounds involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in microorganisms.[1] Benzothiazole derivatives are also being investigated for their potential as antimicrobial agents.

Visualized Workflows

The following diagrams illustrate the proposed synthetic pathway and a general workflow for screening the biological activity of the synthesized compound.

Caption: Proposed synthetic workflow for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

Caption: General workflow for the biological screening of a novel synthetic compound.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclohexanecarboxamide | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-Amino-6-nitrobenzothiazole CAS#: 6285-57-0 [m.chemicalbook.com]

- 5. Cyclohexanecarboxamide (CAS 1122-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Guide: N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (CAS 312747-21-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, also known by its research code HUP30, is a synthetic small molecule belonging to the benzothiazole class of compounds. It has been identified as a potent vasodilating agent. This technical guide provides a comprehensive overview of the available chemical, physical, and biological data for this compound, including its mechanism of action and relevant experimental protocols. The information presented herein is intended to support further research and development efforts involving this molecule.

Chemical and Physical Properties

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a white to light yellow solid. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 312747-21-0 | |

| Molecular Formula | C14H15N3O3S | [1] |

| Molecular Weight | 305.35 g/mol | [1] |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage | Store as a powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. |

Biological Activity

This compound exhibits significant vasodilating properties. Its mechanism of action is multifactorial, involving the stimulation of soluble guanylyl cyclase (sGC), activation of potassium (K+) channels, and blockade of extracellular calcium (Ca2+) influx.

In Vitro Activity

The vasodilatory and antispasmodic effects of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide have been demonstrated in ex vivo studies.

| Assay | IC50 | Conditions |

| Inhibition of Phenylephrine-induced Aorta Contraction | 3.9 µM | Rat aorta rings |

| Antispasmodic Effect on K+-induced Aorta Contraction | 7.5 µM | Rat aorta rings contracted with 25/30 mM K+ |

Mechanism of Action

The vasodilatory effect of this compound is attributed to the following key mechanisms:

-

Stimulation of soluble guanylyl cyclase (sGC): this compound (at 100 µM) has been shown to increase cyclic guanosine monophosphate (cGMP) levels in phenylephrine-stimulated aorta. This suggests that it activates the sGC-cGMP signaling pathway, a key regulator of vascular tone.

-

Activation of K+ channels: The compound activates potassium channels, leading to hyperpolarization of vascular smooth muscle cells. This hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and promoting relaxation.

-

Blockade of Extracellular Ca2+ Influx: this compound (in the 3-100 µM range) inhibits the influx of extracellular calcium and the mobilization of intracellular calcium induced by phenylephrine. It has also been shown to inhibit current in single tail artery myocytes at concentrations of 10-100 µM.

Signaling Pathway

The proposed signaling pathway for the vasodilatory action of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is depicted below.

Caption: Proposed signaling pathway of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

Experimental Protocols

Synthesis

A plausible synthetic route for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide involves the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride.

Caption: General workflow for the synthesis of the target compound.

Representative Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (if not used as the solvent), to the reaction mixture.

-

Acylation: Cool the mixture in an ice bath and add cyclohexanecarbonyl chloride dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Vasodilation Assay (Rat Aorta Rings)

Objective: To determine the vasodilatory effect of the compound on pre-contracted rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (PE)

-

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound) stock solution in DMSO

-

Organ bath system with isometric force transducers

Protocol:

-

Aorta Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue. Cut the aorta into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

Viability Check: Test the viability of the endothelium by contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.

-

Contraction: After a washout period, induce a stable contraction with phenylephrine (1 µM) or a high concentration of KCl (e.g., 60 mM).

-

Compound Addition: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in isometric tension. The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.

-

Data Analysis: Construct a concentration-response curve and calculate the IC50 value.

Measurement of cGMP Levels

Objective: To quantify the effect of the compound on intracellular cGMP levels in vascular tissue.

Materials:

-

Rat aortic tissue

-

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound)

-

Phenylephrine

-

cGMP enzyme immunoassay (EIA) kit

-

Trichloroacetic acid (TCA) or ice-cold ethanol

-

Homogenizer

Protocol:

-

Tissue Preparation and Treatment: Prepare aortic rings as described in the vasodilation assay. Pre-incubate the rings with or without this compound for a specified time.

-

Stimulation: Stimulate the tissues with phenylephrine for a defined period.

-

Homogenization: Terminate the reaction by flash-freezing the tissue in liquid nitrogen. Homogenize the frozen tissue in cold 6% trichloroacetic acid or ethanol.

-

Extraction: Centrifuge the homogenate at 4°C. Collect the supernatant containing cGMP.

-

Quantification: Measure the cGMP concentration in the supernatant using a commercial cGMP EIA kit according to the manufacturer's instructions.

-

Normalization: Normalize the cGMP levels to the total protein content of the tissue pellet, determined by a protein assay (e.g., Bradford or BCA assay).

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To assess the effect of the compound on intracellular calcium concentrations in vascular smooth muscle cells (VSMCs).

Materials:

-

Primary cultured VSMCs

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound)

-

Agonist (e.g., phenylephrine)

-

Fluorescence imaging system

Protocol:

-

Cell Culture: Culture VSMCs on glass coverslips.

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

Imaging: Mount the coverslip on the stage of an inverted microscope equipped for fluorescence imaging. Perfuse the cells with HBSS.

-

Baseline Measurement: Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Compound Treatment: Add this compound to the perfusion buffer and incubate for a desired period.

-

Stimulation: Stimulate the cells with an agonist like phenylephrine to induce an increase in [Ca2+]i.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration.

Electrophysiological Recording of K+ Channels

Objective: To investigate the effect of the compound on potassium channel activity in single VSMCs using the patch-clamp technique.

Materials:

-

Isolated single VSMCs

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Pipette puller and polisher

-

Extracellular and intracellular (pipette) solutions

-

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound)

Protocol:

-

Cell Preparation: Isolate single VSMCs from arterial tissue by enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the pipette solution.

-

Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane. Apply a brief suction to rupture the membrane patch and establish the whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Recording K+ Currents: Apply a series of depolarizing voltage steps to elicit outward K+ currents. Record the currents in the absence (control) and presence of this compound applied via the perfusion system.

-

Data Analysis: Analyze the current-voltage (I-V) relationship and other kinetic properties of the K+ channels to determine the effect of the compound.

Conclusion

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound) is a promising vasodilating agent with a multi-target mechanism of action. The information and representative protocols provided in this technical guide serve as a valuable resource for researchers interested in further exploring the pharmacological properties and therapeutic potential of this compound. Further studies are warranted to fully elucidate its detailed molecular interactions, pharmacokinetic profile, and in vivo efficacy.

References

An In-Depth Technical Guide on the Molecular Structure of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the molecular structure, properties, and biological activity of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, a compound identified as a potent vasodilator. This document collates available data on its chemical characteristics, synthesis, and mechanism of action, presenting it in a structured format for researchers and professionals in the field of drug development. Particular emphasis is placed on its potential as a lead compound for the development of novel antihypertensive agents.

Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, also known by the identifier HUP30, is a synthetic small molecule belonging to the 2-amido-benzothiazole class.[1][2] This class of compounds has garnered interest for its diverse pharmacological activities. This compound has been specifically investigated for its vasorelaxing properties and has demonstrated a multi-faceted mechanism of action, making it a subject of interest for cardiovascular research.[1][2] This guide aims to consolidate the current knowledge on the molecular and functional aspects of this compound.

Molecular Structure and Physicochemical Properties

The core structure of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- consists of a cyclohexanecarboxamide moiety attached to the 2-amino position of a 6-nitrobenzothiazole scaffold.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | Guidechem |

| Synonyms | This compound, N-(6-Nitro-2-benzothiazolyl)-cyclohexanecarboxamide | ChemicalBook, Guidechem |

| CAS Number | 312747-21-0 | ChemicalBook |

| Molecular Formula | C₁₄H₁₅N₃O₃S | ChemicalBook |

| Molecular Weight | 305.35 g/mol | ChemicalBook |

| Density | 1.428±0.06 g/cm³ (Predicted) | Guidechem |

| Solubility | Insoluble in water (6.7E-3 g/L at 25°C, Predicted) | Guidechem |

| XLogP3-AA | 3.8 | Guidechem |

| Hydrogen Bond Donor Count | 1 | Guidechem |

| Hydrogen Bond Acceptor Count | 5 | Guidechem |

| Rotatable Bond Count | 2 | Guidechem |

Synthesis

The synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is achieved through the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarboxylic acid chloride.

Diagram 1: Synthesis Workflow

Caption: Synthetic route to the target compound.

Experimental Protocol: General Synthesis of 2-Amido-benzothiazoles

While a specific detailed protocol for this compound is not publicly available, a general procedure for the synthesis of similar 2-amido-benzothiazoles can be adapted. This typically involves the dropwise addition of the acid chloride to a solution of the 2-aminobenzothiazole derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography. Upon completion, the product is isolated by extraction and purified by column chromatography.

Spectroscopic and Crystallographic Data

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, aromatic protons of the benzothiazole ring, and the amide proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the cyclohexyl ring, and the aromatic carbons of the benzothiazole moiety. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (305.08 g/mol for the monoisotopic mass). |

Biological Activity and Mechanism of Action

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (this compound) has been identified as a potent vasorelaxing agent.[1][2] Its mechanism of action is multi-targeted, contributing to its efficacy in inducing vasodilation.

Vasodilatory Effects

In studies on rat aorta rings, this compound was shown to inhibit phenylephrine-induced contractions with an IC₅₀ value in the range of 3-6 µM.[1][2] The vasorelaxant effect was found to be independent of the endothelium.[1][2]

Signaling Pathway

The vasodilatory action of this compound is attributed to a combination of three primary mechanisms:

-

Stimulation of soluble Guanylyl Cyclase (sGC): this compound increases the tissue levels of cyclic guanosine monophosphate (cGMP), a key second messenger in vasodilation.[1][2]

-

Activation of K⁺ Channels: The compound activates potassium channels, leading to hyperpolarization of the vascular smooth muscle cells and subsequent relaxation.[1][2]

-

Blockade of Extracellular Ca²⁺ Influx: this compound inhibits the influx of extracellular calcium ions, a critical step in smooth muscle contraction.[1][2]

Diagram 2: Vasodilatory Signaling Pathway of this compound

Caption: Multifunctional vasodilatory mechanism of this compound.

Experimental Protocols: Vasorelaxation Assays

The vasorelaxing properties of this compound were assessed using isolated rat aorta rings. A summary of the typical experimental protocol is as follows:

-

Tissue Preparation: Thoracic aortas are excised from rats, cleaned of adhering tissue, and cut into rings.

-

Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with a mixture of 95% O₂ and 5% CO₂.

-

Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine.

-

Drug Application: Cumulative concentrations of this compound are added to the organ baths, and the relaxation response is recorded.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction, and IC₅₀ values are calculated.

Conclusion

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (this compound) is a promising vasodilator with a unique, multi-targeted mechanism of action. Its ability to stimulate sGC, activate K⁺ channels, and block Ca²⁺ influx makes it an interesting candidate for further investigation in the development of new antihypertensive therapies. While foundational data on its synthesis and biological activity are available, further in-depth structural and spectroscopic characterization is warranted to fully elucidate its molecular properties and to support future drug development efforts.

References

Technical Guide: Spectroscopic and Synthetic Profile of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, a derivative of the versatile 2-aminobenzothiazole scaffold. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes information from closely related analogues to present a predictive spectroscopic profile, a plausible synthetic methodology, and potential biological significance. The nitrobenzothiazole moiety is a known pharmacophore, and its derivatives have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide. These predictions are based on the analysis of spectroscopic data from structurally similar compounds, including N-acyl-2-aminobenzothiazoles and various nitroaromatic systems.[4][5][6]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | Singlet | 1H | Amide N-H |

| ~8.8 | Doublet | 1H | Aromatic H (position 7) |

| ~8.2 | Doublet of doublets | 1H | Aromatic H (position 5) |

| ~7.8 | Doublet | 1H | Aromatic H (position 4) |

| ~2.5 | Multiplet | 1H | Cyclohexyl C-H (α to C=O) |

| 1.2 - 2.0 | Multiplets | 10H | Cyclohexyl CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Amide Carbonyl (C=O) |

| ~160 | Benzothiazole C2 |

| ~155 | Benzothiazole C7a |

| ~144 | Benzothiazole C6 (C-NO₂) |

| ~133 | Benzothiazole C3a |

| ~122 | Aromatic CH (position 4) |

| ~119 | Aromatic CH (position 5) |

| ~118 | Aromatic CH (position 7) |

| ~45 | Cyclohexyl CH (α to C=O) |

| ~25-30 | Cyclohexyl CH₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H Stretch (Amide) |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1680 | C=O Stretch (Amide I) |

| ~1590, 1480 | Aromatic C=C Stretch |

| ~1520, 1340 | N-O Stretch (NO₂) |

| ~1250 | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 305.08 | [M]⁺ (Molecular Ion) |

| 275.07 | [M - NO]⁺ |

| 259.07 | [M - NO₂]⁺ |

| 194.03 | [C₇H₄N₂O₂S]⁺ |

| 111.08 | [C₇H₁₁O]⁺ |

Proposed Experimental Protocols

The following section details a plausible synthetic route and characterization workflow for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, based on established chemical transformations for similar molecules.[1][5]

Synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

This synthesis involves the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride.

Materials:

-

2-Amino-6-nitrobenzothiazole

-

Cyclohexanecarbonyl chloride

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (1 equivalent) in anhydrous DCM.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system.

Characterization Workflow

A systematic approach is necessary to confirm the identity and purity of the synthesized compound.

Potential Biological Significance and Signaling Pathways

Derivatives of 2-aminobenzothiazole are known to exhibit a wide range of pharmacological activities. The introduction of a nitro group can further enhance or modify this activity.[2][3]

Postulated Signaling Pathway Inhibition

Given the known anticancer and anti-inflammatory activities of similar benzothiazole derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and inflammation, such as the NF-κB pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide. The presented spectroscopic data, synthetic protocols, and potential biological activities are based on established knowledge of similar chemical entities. This information is intended to serve as a foundational resource for researchers, facilitating further investigation into this and related compounds for potential applications in drug discovery and materials science. Experimental validation of the data presented herein is a necessary next step for any future research endeavors.

References

- 1. jocpr.com [jocpr.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arabjchem.org [arabjchem.org]

Technical Guide: Chemical Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (CAS No: 312747-21-0). The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-amino-6-nitrobenzothiazole, followed by its N-acylation with cyclohexanecarbonyl chloride. This document outlines detailed experimental protocols for each step, presents physicochemical and spectral data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a benzothiazole derivative. The benzothiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the nitro group and the cyclohexanecarboxamide moiety suggests potential applications in drug discovery and materials science. This guide details a reliable synthetic route to obtain this compound for further research and development.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step reaction sequence:

-

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole. This intermediate is synthesized from an appropriate precursor, typically through nitration of a protected 2-aminobenzothiazole followed by deprotection.

-

Step 2: N-Acylation. The amino group of 2-amino-6-nitrobenzothiazole is acylated using cyclohexanecarbonyl chloride in the presence of a base to yield the final product.

Data Presentation

Physicochemical Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |

| 2-Amino-6-nitrobenzothiazole | 6285-57-0 | C₇H₅N₃O₂S | 195.20 | Yellow to orange powder | 248 - 252[1] |

| Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- | 312747-21-0 | C₁₄H₁₅N₃O₃S | 305.35 | Expected to be a solid | Not available |

| N-(6-Nitro-2-benzothiazolyl)acetamide (Representative Data) | 27145-23-5 | C₉H₇N₃O₃S | 237.24 | Solid | >300 |

Spectral Data (Representative)

| Spectral Data Type | Representative Values for N-(6-Nitro-2-benzothiazolyl)acetamide |

| ¹H NMR (DMSO-d₆) | δ 12.85 (s, 1H, NH), 8.95 (d, J = 2.4 Hz, 1H), 8.25 (dd, J = 9.0, 2.5 Hz, 1H), 7.85 (d, J = 9.0 Hz, 1H), 2.25 (s, 3H). |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1680 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1580, 1340 (NO₂ stretch). |

| Mass Spec. (m/z) | Expected [M+H]⁺ for C₁₄H₁₅N₃O₃S at 306.09. |

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole

Materials:

-

2-Acetamidobenzothiazole

-

Sulfuric acid (98%)

-

Nitric acid (70%)

-

Methanol

-

Sodium hydroxide

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-acetamidobenzothiazole (0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding nitric acid (0.11 mol) to cold sulfuric acid (50 mL).

-

Add the nitrating mixture dropwise to the solution of 2-acetamidobenzothiazole over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours.

-

Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

-

Filter the precipitated 2-acetamido-6-nitrobenzothiazole and wash thoroughly with cold water until the washings are neutral.

-

Suspend the crude product in methanol (200 mL) and heat to reflux.

-

Add a solution of sodium hydroxide (0.2 mol) in water (50 mL) dropwise and continue refluxing for 4-6 hours until hydrolysis is complete (monitored by TLC).

-

Cool the mixture to room temperature and filter the solid product.

-

Wash the product with water and then with a small amount of cold methanol.

-

Recrystallize the crude 2-amino-6-nitrobenzothiazole from ethanol or a suitable solvent to obtain a purified yellow to orange crystalline solid.[1][2]

-

Dry the final product under vacuum.

Step 2: Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Materials:

-

2-Amino-6-nitrobenzothiazole

-

Cyclohexanecarbonyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-nitrobenzothiazole (0.05 mol) in anhydrous DCM or THF (150 mL).

-

Add a base such as pyridine or triethylamine (0.06 mol) to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Add cyclohexanecarbonyl chloride (0.055 mol) dissolved in anhydrous DCM or THF (50 mL) dropwise to the cooled solution over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

-

Dry the purified product under vacuum to yield Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

Mandatory Visualization

Synthetic Workflow

Caption: Synthetic route for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Strong acids (sulfuric acid, nitric acid) are highly corrosive and should be handled with extreme care.

-

Acyl chlorides are lachrymatory and corrosive; handle with caution.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Unveiling the Bioactivity of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, a member of the broader class of benzothiazole derivatives, which have garnered significant interest in medicinal chemistry for their diverse pharmacological properties. While detailed public data on this specific nitro-derivative is limited, this document synthesizes the available information for its chemical class and provides insights into its potential cytotoxic and antimicrobial activities based on seminal studies.

Executive Summary

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide belongs to a series of (benzo[d]thiazol-2-yl) cyclohexanecarboxamides investigated for their therapeutic potential. Research indicates that derivatives within this class exhibit both cytotoxic effects against various cancer cell lines and antimicrobial properties. The substitution on the benzothiazole ring plays a crucial role in determining the potency and spectrum of these activities. While the 6-nitro substitution has been explored, other analogs, such as the 6-ethoxy derivative, have demonstrated more significant biological effects in primary screenings. This guide provides a framework for understanding the bioactivity of the target compound in the context of its chemical relatives and outlines the standard methodologies for its evaluation.

Quantitative Biological Activity

Table 1: In Vitro Cytotoxicity Data

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide | A549 (Human Lung Carcinoma) | Data not available |

| HT1080 (Human Fibrosarcoma) | Data not available | |

| MCF7-MDR (Multidrug-Resistant Breast Cancer) | Data not available | |

| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | A549, HT1080, MCF7-MDR | Reported as significant |

IC50: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity Data

| Compound | Microbial Strain | MIC (µg/mL) |

| N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide | Staphylococcus aureus | Reported as less active than other derivatives |

| Aspergillus niger | Reported as less active than other derivatives | |

| N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | Staphylococcus aureus, Aspergillus niger | Reported as more active than the 6-nitro derivative |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to evaluate the biological activity of N-(substituted-2-benzothiazolyl)cyclohexanecarboxamides.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay determines cell density based on the measurement of cellular protein content.

-

Cell Plating: Human cancer cell lines (e.g., A549, HT1080, MCF7-MDR) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound, N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cell monolayers are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1][2][3]

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.[1][2][3][4][5]

-

Washing: Excess dye is removed by washing five times with 1% (v/v) acetic acid.[1][2][3]

-

Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at 510 nm using a microplate reader.[1][2][3] The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Aspergillus niger) is prepared to a turbidity equivalent to the 0.5 McFarland standard.[6][7]

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[6][7][8][9]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[6][7][9]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).[6]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Plausible Anticancer Signaling Pathway for Benzothiazole Derivatives

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Concluding Remarks

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a compound of interest within the pharmacologically active class of benzothiazoles. While direct and detailed biological data for this specific molecule are sparse, the activities of its close analogs suggest potential for both anticancer and antimicrobial applications. The presence of the electron-withdrawing nitro group at the 6-position likely modulates its activity in comparison to other derivatives with electron-donating groups. Further investigation is warranted to fully elucidate its specific biological profile, mechanism of action, and therapeutic potential. The experimental frameworks provided herein offer a robust starting point for such evaluations.

References

- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. SRB assay for measuring target cell killing [protocols.io]

- 6. Antimicrobial microdilution assay [bio-protocol.org]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Potential Therapeutic Applications of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, also known as HUP30, is a synthetic benzothiazole derivative that has demonstrated significant potential as a multifunctional vasodilating agent. This document provides a comprehensive technical overview of its pharmacological properties, mechanism of action, and potential therapeutic applications. Drawing from preclinical studies, this guide details the quantitative data supporting its efficacy, outlines the experimental protocols used for its evaluation, and visualizes its complex signaling pathways. The multifaceted mechanism of this compound, involving the stimulation of soluble guanylyl cyclase, activation of potassium channels, and inhibition of calcium influx, positions it as a promising candidate for the development of novel antihypertensive therapies.

Introduction

The management of hypertension remains a critical challenge in cardiovascular medicine. While numerous antihypertensive agents are available, the search for novel therapeutics with improved efficacy and multifaceted mechanisms of action is ongoing. Benzothiazole derivatives have emerged as a promising class of compounds with diverse biological activities. N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound) is a notable example, exhibiting potent vasorelaxant properties in preclinical models. This whitepaper aims to consolidate the current scientific knowledge on this compound, providing a detailed resource for researchers and drug development professionals interested in its therapeutic potential.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

| Synonyms | This compound | [1] |

| CAS Number | 312747-21-0 | |

| Molecular Formula | C₁₄H₁₅N₃O₃S | |

| Molecular Weight | 305.35 g/mol |

Pharmacological Data

The primary therapeutic potential of this compound lies in its vasodilatory effects. The following tables summarize the quantitative data from preclinical studies on rat aortic rings.

Table 1: Spasmolytic Activity of this compound on Phenylephrine-Induced Contraction

| Preparation | Agonist | IC₅₀ (μM) | Efficacy (Eₘₐₓ, % Relaxation) | Reference |

| Endothelium-denuded rat aortic rings | Phenylephrine (0.3 μM) | 3.9 | ~100% | [1] |

Table 2: Antispasmodic Activity of this compound on High K⁺-Induced Contraction

| Preparation | Depolarizing Agent | IC₅₀ (μM) | Reference |

| Endothelium-denuded rat aortic rings | K⁺ (25/30 mM) | 7.5 | [1] |

Mechanism of Action

This compound exerts its vasodilatory effects through a multi-target mechanism, acting directly on vascular smooth muscle cells. The key pathways involved are:

-

Stimulation of Soluble Guanylyl Cyclase (sGC): this compound increases the intracellular levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle.[1] This leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets to promote relaxation.

-

Activation of Potassium (K⁺) Channels: The vasorelaxant effect of this compound is attenuated by tetraethylammonium, a non-selective K⁺ channel blocker, indicating the involvement of K⁺ channel activation.[1] Efflux of K⁺ leads to hyperpolarization of the smooth muscle cell membrane, which closes voltage-gated Ca²⁺ channels.

-

Blockade of Extracellular Calcium (Ca²⁺) Influx: this compound inhibits the influx of extracellular Ca²⁺, a critical step in smooth muscle contraction.[1] This is likely a consequence of both K⁺ channel-mediated hyperpolarization and a direct inhibitory effect on L-type Ca²⁺ channels.

-

Inhibition of Intracellular Ca²⁺ Mobilization: this compound also antagonizes the release of Ca²⁺ from intracellular stores, such as the sarcoplasmic reticulum, which is triggered by vasoconstrictors like phenylephrine.[1]

These interconnected mechanisms culminate in a significant reduction in intracellular Ca²⁺ concentration, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Vascular Smooth Muscle

Caption: this compound's multifaceted mechanism of vasodilation.

Experimental Workflow for Assessing Vasodilatory Activity

Caption: Workflow for rat aortic ring contraction assay.

Detailed Experimental Protocols

Synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

A detailed synthesis protocol is not available in the reviewed literature. However, the synthesis would likely involve the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride in the presence of a base.

Rat Aortic Ring Vasodilation Assay

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Ringer bicarbonate buffer (in mM: 120 NaCl, 4.2 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.19 KH₂PO₄, 25 NaHCO₃, 5 D-glucose; pH 7.4). The aorta is cleaned of connective tissue, and 3-5 mm rings are prepared. The endothelium can be mechanically removed by gently rubbing the intimal surface.

-

Experimental Setup: Aortic rings are mounted between two stainless steel hooks in a 20 mL organ bath containing Krebs-Ringer buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer. The rings are equilibrated under a resting tension of 1.5 g for 60-90 minutes.

-

Contraction and Relaxation Measurement: A stable contraction is induced by adding phenylephrine (0.3 μM) or a high concentration of K⁺ (e.g., 25-60 mM) to the organ bath. Once the contraction reaches a plateau, cumulative concentrations of this compound are added to generate a concentration-response curve. The relaxation is measured as the percentage decrease from the pre-contracted tension.

Measurement of cGMP Levels

-

Tissue Treatment: Aortic rings are prepared and equilibrated as described above. They are then incubated with this compound (e.g., 100 μM) for a specified time.

-

Tissue Homogenization: The rings are snap-frozen in liquid nitrogen and homogenized in an appropriate buffer (e.g., 0.1 M HCl).

-

cGMP Quantification: The homogenates are centrifuged, and the cGMP concentration in the supernatant is determined using a commercially available enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

Patch-Clamp Electrophysiology for Ion Channel Activity

-

Cell Isolation: Single vascular smooth muscle cells are enzymatically dissociated from the rat tail artery.

-

Recording: Whole-cell membrane currents are recorded using the patch-clamp technique. The extracellular solution contains Ba²⁺ as the charge carrier for L-type Ca²⁺ currents, and the intracellular (pipette) solution is formulated to isolate the current of interest.

-

Data Acquisition and Analysis: Currents are elicited by applying voltage steps. The effect of this compound on the current amplitude and kinetics is then measured and analyzed.

Potential Therapeutic Applications

The potent and multifaceted vasodilatory properties of this compound suggest its primary therapeutic application would be in the treatment of hypertension . Its ability to act through multiple, complementary pathways could offer advantages over single-target agents, potentially leading to greater efficacy and a reduced likelihood of developing tolerance.

Further research could also explore its utility in other cardiovascular conditions characterized by endothelial dysfunction or vasospasm, such as:

-

Pulmonary Hypertension

-

Raynaud's Phenomenon

-

Coronary Artery Disease

Future Directions

While the preclinical data for this compound is promising, further investigation is required to fully elucidate its therapeutic potential. Key areas for future research include:

-

In vivo efficacy and safety studies: To evaluate its antihypertensive effects and potential side effects in animal models of hypertension.

-

Pharmacokinetic and pharmacodynamic profiling: To understand its absorption, distribution, metabolism, and excretion, as well as the time course of its pharmacological effects.

-

Selectivity profiling: To assess its effects on other ion channels and receptors to identify potential off-target activities.

-

Structural optimization: To synthesize and screen analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (this compound) is a promising multifunctional vasodilator with a unique mechanism of action that involves the stimulation of soluble guanylyl cyclase, activation of K⁺ channels, and inhibition of Ca²⁺ influx and mobilization in vascular smooth muscle cells. The preclinical data presented in this technical guide highlight its potential as a novel therapeutic agent for the treatment of hypertension and other cardiovascular disorders. Further research is warranted to translate these promising findings into clinical applications.

References

An In-depth Technical Review of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (HUP30)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, also known by its research code HUP30, is a synthetic benzothiazole derivative with demonstrated vasodilatory properties. This technical guide provides a comprehensive review of the currently available scientific literature on this compound. It summarizes its mechanism of action, pharmacological effects, and available data from in vitro studies. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this compound, particularly in the context of cardiovascular diseases.

Core Chemical and Physical Data

| Property | Value |

| Chemical Name | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- |

| Alias | This compound |

| CAS Number | 312747-21-0 |

| Molecular Formula | C₁₄H₁₅N₃O₃S |

| Molecular Weight | 305.35 g/mol |

Pharmacological Activity and Mechanism of Action

This compound has been identified as a multifunctional vasodilator, exhibiting its effects through a combination of mechanisms that lead to the relaxation of vascular smooth muscle.[1] The primary mode of action involves the stimulation of soluble guanylyl cyclase (sGC), the activation of potassium (K⁺) channels, and the blockade of extracellular calcium (Ca²⁺) influx.[1][2]

Signaling Pathway

The vasodilatory effect of this compound is initiated by its ability to stimulate soluble guanylyl cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

Concurrently, this compound activates K⁺ channels in the plasma membrane of vascular smooth muscle cells.[1] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels, further reducing Ca²⁺ influx.[2]

Finally, this compound directly blocks the influx of extracellular Ca²⁺, a critical step in smooth muscle contraction.[1][2] This multifaceted approach to reducing intracellular calcium levels contributes to its potent vasodilatory effects.

Quantitative In Vitro Data

The vasodilatory potency of this compound has been quantified in studies using rat aorta preparations. The following table summarizes the key findings.

| Parameter | Value | Experimental Conditions | Reference |

| IC₅₀ (Phenylephrine-induced contraction) | 3.9 µM | Rat aorta rings pre-contracted with phenylephrine. | [2] |

| IC₅₀ (K⁺-induced contraction) | 7.5 µM | Rat aorta rings contracted with 25/30 mM K⁺. | [2] |

Experimental Protocols

Vasodilation Assay in Rat Aorta Rings

The following is a generalized protocol based on the methodology described for assessing the vasorelaxant properties of benzothiazole derivatives.[1]

Objective: To determine the inhibitory effect of this compound on agonist-induced contractions in isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

-

Phenylephrine (vasoconstrictor agonist)

-

Potassium chloride (KCl)

-

This compound (test compound)

-

Organ bath system with isometric force transducers

Procedure:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution.

-

The aorta is cleaned of adhering fat and connective tissue and cut into rings of approximately 3-4 mm in length.

-

The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs solution, maintained at 37°C, and continuously gassed with a mixture of 95% O₂ and 5% CO₂.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the Krebs solution being replaced every 15-20 minutes.

-

After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 1 µM) or a depolarizing concentration of KCl (e.g., 25-30 mM).

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation response is measured as the percentage decrease in the pre-contracted tension.

-

The IC₅₀ value, the concentration of this compound that produces 50% of the maximal relaxation, is calculated from the concentration-response curve.

Synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Step 1: Synthesis of 2-amino-6-nitrobenzothiazole (General Method)

Several methods for the synthesis of 2-amino-6-nitrobenzothiazole have been patented. A common approach involves the nitration of an acylated 2-aminobenzothiazole followed by deacylation.

Materials:

-

2-Acetylaminobenzothiazole

-

Nitric acid

-

Methanol

-

Sodium hydroxide

Procedure (based on patent literature):

-

2-Acetylaminobenzothiazole is added to nitric acid at a controlled temperature (e.g., 0-5°C).

-

The reaction mixture is stirred for a period to allow for nitration.

-

The resulting 2-acetylamino-6-nitrobenzothiazole is isolated by precipitation in an ice-water mixture.

-

The isolated intermediate is then saponified (deacylated) by heating in a solvent such as methanol with a base (e.g., sodium hydroxide) to yield 2-amino-6-nitrobenzothiazole.

-

The final product is isolated by filtration and purified.

Step 2: Acylation of 2-amino-6-nitrobenzothiazole (Proposed Method)

The final step would involve the acylation of the 2-amino group with cyclohexanecarbonyl chloride.

Materials:

-

2-amino-6-nitrobenzothiazole

-

Cyclohexanecarbonyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

Proposed Procedure:

-

2-amino-6-nitrobenzothiazole is dissolved or suspended in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A non-nucleophilic base is added to the mixture to act as an acid scavenger.

-

Cyclohexanecarbonyl chloride is added dropwise to the reaction mixture, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with water and/or brine to remove the base and any water-soluble byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product, Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, is then purified by a suitable method such as recrystallization or column chromatography.

Future Directions

The available data on this compound suggests its potential as a lead compound for the development of novel antihypertensive agents. However, further research is required to fully characterize its pharmacological profile. Future studies should focus on:

-

In vivo efficacy: Evaluating the antihypertensive effects of this compound in relevant animal models of hypertension.

-

Pharmacokinetics and ADME: Determining the absorption, distribution, metabolism, and excretion properties of the compound.

-

Safety and toxicology: Assessing the potential for off-target effects and toxicity.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (this compound) is a promising vasodilator with a multimodal mechanism of action. The current body of evidence, primarily from in vitro studies, demonstrates its ability to induce vasorelaxation by stimulating sGC, activating K⁺ channels, and blocking Ca²⁺ influx. While a detailed synthesis protocol is not explicitly published, a feasible synthetic route can be proposed based on established chemical principles. This technical guide consolidates the existing knowledge on this compound, providing a valuable starting point for further investigation into its therapeutic potential.

References

Unraveling N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a synthetic compound that has emerged from research at the intersection of cancer and aging. Initially identified within a patent for therapeutic agents, this molecule is noted for its potential as a senolytic agent and a Bcl-2 inhibitor. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, presenting it as a molecule of interest for further investigation in the fields of oncology and geroscience.

Introduction: The Emergence of a Dual-Action Compound

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (molecular formula: C₁₄H₁₅N₃O₃S) is a small molecule belonging to the benzothiazole class of compounds. Its significance in the scientific community stems from its patented potential as a therapeutic agent with dual activities: the selective elimination of senescent cells (senolysis) and the inhibition of the anti-apoptotic protein Bcl-2.

The discovery of this compound is situated within the broader context of two critical areas of modern drug development: the targeting of cellular senescence to combat age-related diseases and the inhibition of survival proteins in cancer cells. The timeline for the discovery of senolytics began in the mid-2000s, with the first mechanism-based senolytic drugs being developed based on the understanding of senescent cell anti-apoptotic pathways (SCAPs).[1] Concurrently, the field of oncology has seen significant advances in targeting the Bcl-2 family of proteins, which are often overexpressed in cancer cells, enabling their survival. The development of Bcl-2 inhibitors has been a multi-decade endeavor, culminating in clinically approved drugs.[2][3] N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide represents a convergence of these two fields.

Discovery and History

The primary public record of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is its inclusion in US Patent 9,126,941 B2 . This patent discloses a series of compounds, including the subject molecule, for the treatment of hyperproliferative disorders, with a particular focus on hormone-refractory prostate cancer. While the patent does not detail a specific "discovery story" for this individual compound, it situates its creation within a program aimed at identifying novel therapeutic agents.

The invention described in the patent focuses on compounds that can modulate cellular processes to induce cell death, particularly in cancer cells. The inclusion of the nitrobenzothiazole moiety is a common strategy in medicinal chemistry, as this functional group is known to impart a range of biological activities.

Chemical Synthesis

The synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, as inferred from standard organic chemistry principles and general methods for amide bond formation, would likely involve the coupling of two key intermediates: 2-amino-6-nitrobenzothiazole and cyclohexanecarbonyl chloride (or a related activated form of cyclohexanecarboxylic acid).

Hypothesized Synthetic Pathway:

References

Methodological & Application

"Synthesis protocol for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-"

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a benzothiazole derivative. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, also known as HUP30, has been identified as a vasodilating agent. Its mechanism of action involves the stimulation of soluble guanylyl cyclase (sGC), activation of potassium (K+) channels, and blockade of extracellular calcium (Ca2+) influx. These properties make it a subject of interest for research in cardiovascular drug development.

The synthesis of this compound is achieved through the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride. This straightforward reaction provides a reliable method for accessing this and similar N-acylated benzothiazole derivatives for further study and development. Careful control of reaction conditions is necessary to ensure high purity and yield of the final product.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₃O₃S | [1] |

| Molecular Weight | 305.35 g/mol | [1] |

| CAS Number | 312747-21-0 | [1] |

| Appearance | White to beige solid (predicted) | General knowledge |

| Melting Point | Not Reported | N/A |

| Yield | Not Reported | N/A |

Experimental Protocol

This protocol describes a general method for the synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- via acylation of 2-amino-6-nitrobenzothiazole.

Materials:

-

2-Amino-6-nitrobenzothiazole

-

Cyclohexanecarbonyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: While stirring, slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

-

Synthesis Workflow

Caption: Synthetic pathway for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.

References

Application Notes and Protocols for the Purification of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, a key intermediate in various synthetic applications. The protocols outlined below are based on established methodologies for the purification of related benzothiazole derivatives and nitro-containing heterocyclic compounds. These methods, including recrystallization and column chromatography, are designed to yield high-purity material suitable for further research and development.

Introduction

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a benzothiazole derivative characterized by the presence of a nitro group, which imparts specific chemical properties that must be considered during purification. The purity of this compound is critical for its intended downstream applications, necessitating efficient and reproducible purification strategies. This document details two primary methods for purification: recrystallization and silica gel column chromatography. The choice of method will depend on the impurity profile and the scale of the purification.

Purification Methodologies

A generalized workflow for the purification of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is presented below. This typically involves an initial workup procedure to remove bulk impurities, followed by either recrystallization or chromatographic purification for achieving high purity.

Caption: General purification workflow for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

I. Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids. The selection of an appropriate solvent system is crucial for successful recrystallization. For benzothiazole derivatives, polar solvents like ethanol and methanol, often in combination with water, have proven effective.[1][2]

Protocol:

-

Solvent Selection:

-

Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) at room temperature and at their boiling points.

-

An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

-

-

Dissolution:

-

Place the crude N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

-

-

Decolorization (Optional):

-

If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

-

Hot filter the solution to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature.

-

For enhanced crystal formation, the flask can be subsequently placed in an ice bath.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

-

Table 1: Hypothetical Recrystallization Data

| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |

| Ethanol/Water (8:2) | 85 | 98.5 | 75 |

| Methanol | 85 | 97.2 | 68 |

| Ethyl Acetate | 85 | 96.5 | 80 |

II. Silica Gel Column Chromatography

For complex mixtures or when a very high degree of purity is required, silica gel column chromatography is the preferred method. The separation is based on the differential adsorption of the compound and impurities onto the stationary phase (silica gel) while being eluted with a mobile phase. Nitrogen-containing heterocyclic compounds have been successfully purified using normal-phase chromatography.[3]

Protocol:

-

Stationary Phase and Slurry Preparation:

-

Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.

-

Prepare a slurry of the silica gel in the initial mobile phase.

-

-

Column Packing:

-

Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Ensure the packed bed is uniform and free of cracks or air bubbles.

-

-